Perfluoro-alpha-sexithiophene

Description

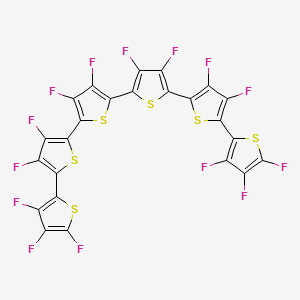

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-5-[5-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-3,4-difluorothiophen-2-yl]-3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYOBZQVNNGMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475733 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347838-21-5 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Engineering Approaches for Perfluoro Alpha Sexithiophene

Established Synthetic Pathways

The fundamental synthesis of the perfluoro-alpha-sexithiophene core structure is achieved through several key organic chemistry reactions. These pathways are designed to efficiently construct the chain of six perfluorinated thiophene (B33073) rings.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming carbon-carbon or carbon-heteroatom bonds on electron-deficient aromatic rings. ontosight.ai The high electronegativity of the fluorine atoms in perfluoroaromatic systems renders the carbon atoms of the thiophene rings electrophilic and thus susceptible to attack by nucleophiles. mdpi.com This reaction typically proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion to yield the substituted product. numberanalytics.compressbooks.pub

The synthesis of perfluorinated oligothiophenes can be envisioned through the iterative coupling of smaller perfluorinated thiophene units using SNAr reactions. The presence of multiple fluorine atoms activates the thiophene rings, facilitating the substitution process. mdpi.comnih.gov Reaction conditions are optimized to control the regioselectivity of the substitution, often favoring the para-position on polyfluoroarenes. mdpi.com Efficient SNAr conditions for polyfluoroarenes have been developed using mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). mdpi.comresearchgate.net This metal-free approach is advantageous for creating highly functionalized aromatic systems. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed in the synthesis of conjugated oligomers and polymers. eie.grsioc-journal.cn Among these, the Suzuki-Miyaura cross-coupling reaction is particularly prominent. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org

The general catalytic cycle for a Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. The reactivity of halides follows the general trend: I > Br > OTf >> Cl. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, a step that is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. ustc.edu.cn

In the synthesis of sexithiophenes, Suzuki coupling can be used to connect di-halogenated thiophene monomers with thiophene-diboronic acids or esters. capes.gov.br Microwave-assisted Suzuki reactions have been shown to be particularly effective for preparing poorly soluble compounds like sexithiophene, significantly reducing reaction times and improving yields. capes.gov.br

| Organohalide | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Key Finding | Citation |

|---|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | Toluene/Water | Classic conditions for various oligothiophenes. | |

| 2,5-Dibromothiophene derivative | Thiophene-2,5-diboronic acid bis(pinacol) ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | DME/Water | Microwave irradiation drastically shortens synthesis time for sexithiophene to 10 minutes. | capes.gov.br |

| Aryl Chloride | Aryl Boronic Acid | Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., RuPhos) | Stronger bases (e.g., K₃PO₄) | Dioxane | Specialized ligands and stronger bases are needed to activate less reactive aryl chlorides. | libretexts.orgclaremont.edu |

Once synthesized, this compound must be processed into thin films for use in electronic devices. Vapor deposition is a key technique for this purpose, allowing for the creation of highly ordered molecular films on a substrate. diva-portal.orgresearchgate.net These methods are conducted under ultrahigh vacuum conditions, where the organic material is heated until it sublimes and then condenses onto a cooler substrate, forming a thin film. researchgate.netbme.hu

The growth and structure of this compound (PF6T) films have been studied in detail. researchgate.netcambridge.org

Growth Conditions : Pure and mixed films of PF6T and its non-fluorinated counterpart, α-sexithiophene (6T), have been grown on silicon oxide surfaces by co-evaporation. cambridge.org Typical conditions involve a substrate temperature of 300 K and a slow deposition rate of around 2 Å/min. cambridge.org

Molecular Orientation : The orientation of the PF6T molecules within the film is highly dependent on the growth temperature. The molecules can adopt either a "standing-up" or "lying-down" orientation relative to the substrate. researchgate.net

Crystal Structure : PF6T films can exhibit polymorphism, meaning they can form different crystal structures. researchgate.netresearchgate.net Real-time in situ X-ray scattering studies on the similar α-sexithiophene molecule revealed the coexistence of two different phases—a low-temperature (LT) phase and a β-phase—with the dominant phase depending on the deposition rate and substrate temperature. researchgate.netacs.org This highlights the kinetic and thermodynamic factors controlling film growth. acs.orguwo.ca

| Parameter | Condition | Effect on Film Structure | Citation |

|---|---|---|---|

| Substrate Temperature | Low (e.g., 233 K, 308 K) | Favors kinetically controlled growth, often resulting in a disordered (β-phase) structure. | researchgate.netacs.org |

| High (e.g., 373 K) | Favors thermodynamically stable growth, resulting in a more ordered (LT-phase) structure. | researchgate.netacs.org | |

| Deposition Rate | High | Kinetically limited growth, similar to low temperature conditions. | researchgate.net |

| Low | Allows more time for molecules to find optimal positions, favoring ordered phases. | researchgate.net | |

| Film Thickness | Increasing thickness | A transition from a substrate-induced phase to a bulk crystal phase can occur as the film grows thicker. | researchgate.netacs.org |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Advanced Synthetic Modifications and Derivatization Strategies

To optimize this compound for specific electronic applications, its core structure can be chemically modified. These strategies aim to tune its electronic energy levels, solubility, and solid-state packing.

Attaching functional groups to the α and ω (terminal) positions of the sexithiophene backbone is a powerful strategy for modulating its properties. This "end-capping" can transform the material's charge-transport characteristics. For instance, attaching strong electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for n-type (electron-transporting) semiconductor behavior.

Various functional groups have been explored for end-capping oligothiophenes, with synthesis often achieved through Knoevenagel condensation or further cross-coupling reactions on a pre-formed oligomer. Examples of electron-withdrawing end-caps include acyl, perfluoroacyl, nitro, and dicyanovinyl groups.

A specific and highly effective derivatization strategy involves the incorporation of perfluoroalkyl or perfluoroacyl chains at the end positions of the oligothiophene. google.comdntb.gov.ua The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated chains highly stable. reach-clp-biozid-helpdesk.de These fluorinated segments are known for their strong electron-withdrawing nature and their tendency to induce self-assembly through fluorous interactions.

The synthesis of α,ω-diperfluorohexylsexithiophene, for example, resulted in the first reported n-type sexithiophene suitable for thin-film transistors. researchgate.net The attachment of these perfluoroalkyl chains significantly alters the electronic properties of the parent sexithiophene molecule. The synthesis of these derivatives can be accomplished using methods like dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl halides. researchgate.net

| Modification Strategy | Example Functional Group | Synthetic Method | Impact on Properties | Citation |

|---|---|---|---|---|

| End-Capping (Electron-Withdrawing) | Perfluoroacyl, Dicyanovinyl | Knoevenagel Condensation, Suzuki Coupling | Lowers HOMO/LUMO energies, enhances n-type characteristics. | |

| Incorporation of Perfluorinated Chains | Perfluorohexyl (-C₆F₁₃) | Cross-Coupling Reactions | Induces n-type semiconductor behavior, improves air stability, influences solid-state packing. | researchgate.net |

| Incorporation of Perfluorinated Chains | Perfluoroether acyl | Multi-step synthesis followed by deposition | Produces n-channel mobility comparable to pentacene (B32325) with high on/off ratios. | google.com |

End-Capping Group Functionalization

Reaction Mechanism Studies and Optimization

The synthesis of this compound (pF-6T) involves the coupling of fluorinated thiophene units. While dedicated mechanistic studies for the complete synthesis of pF-6T are not extensively detailed in singular reports, the reaction pathways can be understood by examining research on the synthesis of polyfluoroarenes and non-fluorinated oligothiophenes. fluorine1.runih.govacademie-sciences.fr The primary methods involve transition metal-catalyzed cross-coupling reactions, where understanding the mechanism is crucial for optimizing reaction conditions to achieve high yields and purity.

Detailed Research Findings

Mechanistic investigations into the synthesis of related compounds, such as polyfluorinated biaryls and oligothiophenes, provide a framework for understanding pF-6T synthesis. These reactions often proceed through catalytic cycles involving metals like palladium (Pd), nickel (Ni), or copper (Cu). fluorine1.ruresearchgate.netrhhz.net

Key mechanistic pathways considered for the formation of the pF-6T backbone include:

Transition Metal-Catalyzed Cross-Coupling: Reactions like Stille and Suzuki couplings are foundational for synthesizing oligothiophenes. fluorine1.ru The general mechanism for a palladium-catalyzed cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst adds to a polyfluoroaryl halide (e.g., an iodinated or brominated fluorothiophene), forming a Pd(II) intermediate.

Transmetalation: A second, organometallic-functionalized (e.g., stannylated or borated) fluorothiophene monomer transfers its organic group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two coupled thiophene units are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the C-C bond that extends the oligomer chain.

C-F Bond Activation: In substrates where C-H bonds are absent, direct C-F bond activation presents an alternative pathway. Nickel-catalyzed reductive cross-coupling, for instance, can proceed via oxidative addition of the catalyst to a C-F bond, often assisted by a directing group on the molecule. rhhz.net

Radical Reactions: The synthesis of polyfluorinated compounds can also involve radical mechanisms. fluorine1.ru For instance, the hydrogenolysis of C-F bonds in some perfluoroarenes is proposed to occur through the formation of an anion radical, which then decomposes to a perfluoroaryl radical and a fluoride ion. fluorine1.ru A similar radical-mediated coupling could be envisioned for fluorinated thiophenes under specific conditions.

Computational and experimental studies on the C-H activation of thiophenes for oligomer synthesis have highlighted the importance of a concerted metalation-deprotonation (CMD) mechanism, particularly for electron-rich substrates. nih.gov However, for electron-deficient perfluorinated systems, the mechanistic landscape shifts. Competition experiments involving electron-rich and electron-poor thiophenes in arylation reactions suggest that pathways other than CMD, such as a Heck-type mechanism involving carbopalladation, may be dominant for certain substrates and conditions. acs.org

Optimization of Reaction Conditions

Optimizing the synthesis of pF-6T requires careful control over several parameters to maximize yield and minimize side reactions. The choice of catalyst, solvent, temperature, and reactants is critical.

Catalyst and Ligand Selection: The reactivity of the catalytic system is paramount. Palladium complexes are widely used, but nickel catalysts have also shown high efficacy, particularly for C-F bond activation. nih.govrhhz.net The ligands coordinated to the metal center play a crucial role in stabilizing the catalyst and modulating its reactivity. For example, the use of a simple thioether ligand has been shown to produce highly active palladium species for coupling electron-rich heteroarenes. nih.gov

Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates and product solubility. Solvents like dimethylformamide (DMF) are common for cross-coupling reactions of polyfluoroarenes. fluorine1.ruresearchgate.net The growth of crystalline thin films of materials like α-sexithiophene is also highly dependent on temperature, which affects the resulting crystal phase and molecular orientation. acs.orguni-tuebingen.de While not a direct measure of the solution-phase synthesis reaction, this underscores the sensitivity of thiophene-based systems to thermal conditions.

Reaction Additives: In some cross-coupling reactions, additives are used to improve efficiency. For example, copper salts can be used as co-catalysts in Stille reactions. fluorine1.ru For certain challenging cross-couplings, the addition of specific alkenes or butadienes can improve reactivity through the formation of different catalytic intermediates. tcichemicals.com

The following tables summarize the influence of various parameters on analogous synthetic reactions, providing a basis for the optimization of pF-6T synthesis.

| Catalyst System | Ligand | Typical Substrate | Observed Outcome/Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O | None | Polyfluoroarenes / Aryl Iodides | Effective for direct C-H arylation of polyfluoroarenes without additional ligands. | researchgate.net |

| (Thioether)Pd Complexes | MeS(CH₂)₃SO₃Na | Electron-Rich Thiophenes | Potent reactivity toward C-H cleavage of electron-rich heteroarenes. | nih.gov |

| Ni(0) | N-heterocyclic carbene (NHC) | Polyfluoroarenes | Catalyzes reductive cross-coupling via chelation-assisted C-F bond activation. | rhhz.net |

| Pd(PPh₃)₄ | Triphenylphosphine | Thiophene Sn-derivatives / Polyfluorinated iodarenes | Standard catalyst for Stille cross-coupling to form polyfluorinated polythiophene derivatives. | fluorine1.ru |

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMF vs. other organic solvents | DMF is often a suitable solvent for reactions involving polyfluoroaryl zincorganic reagents and palladium catalysis. | fluorine1.ruresearchgate.net |

| Temperature | Room Temperature vs. Elevated Temperature | Mild conditions (room temperature) can be achieved for some direct arylation methods, affording wide functional group tolerance. | acs.org |

| Additives | Presence/absence of CuCl | CuCl can be essential for the reaction of polyfluoroaryl zincorganic reagents with certain chlorides. | fluorine1.ru |

| Reactant Type | Organozinc vs. Organotin reagents | Polyfluoroaryl zincorganic compounds can be generated in situ for coupling reactions, offering a pathway for functionalization. | fluorine1.ruresearchgate.net |

Iii. Theoretical and Computational Investigations of Perfluoro Alpha Sexithiophene Electronic Structure and Charge Dynamics

Quantum Chemical Approaches

Quantum chemical calculations are instrumental in understanding the molecular-level properties of PF-6T.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and charge transport properties of PF-6T. academie-sciences.fracs.orgworktribe.com DFT calculations have been employed to study the effect of perfluorination on the reorganization energy associated with charge transport. researchgate.net These theoretical studies are often conducted in conjunction with experimental techniques like X-ray photoemission spectroscopy (XPS) to provide a comprehensive understanding of the material's electronic behavior. researchgate.net

DFT methods are utilized to analyze the geometrical structures and electronic properties of PF-6T, often in comparison to its non-fluorinated counterpart, 6T, and other modified oligothiophenes. academie-sciences.fr These calculations help in predicting the character of charge carriers, confirming the n-type behavior of PF-6T due to the introduction of electron-withdrawing fluorine atoms. academie-sciences.fr Furthermore, DFT has been used to clarify the relative stability of different crystal polymorphs of related oligothiophenes, which is crucial for understanding thin-film growth and device performance. researchgate.netresearchgate.net Theoretical studies based on DFT have also been instrumental in understanding the infrared and Raman spectra of related sexithiophene compounds in various oxidation states. acs.org

While DFT is widely used, ab initio and semi-empirical methods also contribute to the theoretical understanding of PF-6T and related organic semiconductors. Ab initio calculations, which are based on first principles without empirical parameters, have been used to support predictions of diffusion barriers in similar organic systems. researchgate.net These methods, along with DFT, help in accurately predicting formation enthalpies and other thermodynamic properties of organic compounds containing sulfur. nih.gov

Semi-empirical methods, such as AM1, are sometimes employed for initial structural optimizations, particularly for large and flexible molecules, before more rigorous quantum mechanical calculations are performed. watoc2017.com These tiered computational approaches allow for a balance between computational cost and accuracy in studying complex organic molecules.

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

The electronic structure, particularly the frontier molecular orbitals, is a key determinant of the optoelectronic properties of PF-6T.

The frontier molecular orbital (FMO) concept, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding the electronic behavior of PF-6T. libretexts.org The energies and spatial distributions of these orbitals dictate the material's charge injection and transport properties.

Perfluorination is a key strategy for engineering the HOMO and LUMO energy levels. uni-tuebingen.de In PF-6T, the strong electron-withdrawing nature of fluorine atoms significantly lowers both the HOMO and LUMO energy levels compared to 6T. academie-sciences.fruni-tuebingen.de This lowering of the LUMO level is crucial for its function as an n-type semiconductor, facilitating electron injection and transport. academie-sciences.fr The HOMO-LUMO gap, which determines the optical absorption properties, is also affected by fluorination. cambridge.org

The table below presents a comparison of the HOMO and LUMO energy levels for α-sexithiophene (6T) and perfluoro-α-sexithiophene (PF-6T) based on experimental and computational data.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Data Source |

| α-sexithiophene (6T) | -5.3 | -3.1 | 2.2 | Experimental tcichemicals.com |

| α-sexithiophene (6T) | -4.77 | -2.73 | 2.04 | Experimental cambridge.org |

| Perfluoro-α-sexithiophene (PF-6T) | -6.41 | -4.13 | 2.28 | Experimental cambridge.org |

Note: The energy gap is calculated from the difference between the HOMO and LUMO levels.

Perfluorination has a profound impact on the electronic energy levels of sexithiophene. The introduction of highly electronegative fluorine atoms leads to a significant stabilization (lowering) of both the HOMO and LUMO energy levels. academie-sciences.frcambridge.org This effect is well-documented for various organic semiconductors. uni-tuebingen.de

Specifically for PF-6T, the ionization energy (which corresponds to the HOMO level) is substantially increased compared to 6T. cambridge.org Experimental measurements show the ionization energy of pure 6T to be 4.77 eV, while PF-6T has a much higher ionization energy of 6.41 eV. cambridge.org This drastic change converts the material from a p-type semiconductor (6T) to an n-type semiconductor (PF-6T). academie-sciences.fr

The energy gap between the HOMO and LUMO is also influenced by perfluorination. The optical gap, estimated from the onset of the first absorption peak, increases from 2.04 eV for pure 6T to 2.28 eV for pure PF-6T. cambridge.org This shift in energy levels is a direct consequence of the strong inductive effect of the fluorine atoms.

Frontier Molecular Orbital (HOMO/LUMO) Engineering

Charge Transport Mechanism Modeling

Modeling the charge transport mechanism in PF-6T is crucial for understanding its performance in electronic devices. Theoretical models often focus on parameters like reorganization energy and electronic coupling between adjacent molecules.

Computational studies, often using DFT, are performed to calculate the reorganization energy (λ), which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge. researchgate.net A lower reorganization energy is generally favorable for efficient charge transport. Perfluorination has been shown to affect the reorganization energy in organic semiconductors. researchgate.net

The charge transport in organic semiconductors can be described by either a band-like mechanism at low temperatures in highly ordered materials or a hopping mechanism at higher temperatures or in disordered systems. arxiv.org For materials like PF-6T, which can form crystalline thin films, understanding the interplay between molecular packing, electronic coupling, and vibrational modes is essential for accurately modeling charge transport. arxiv.org The presence of grain boundaries in polycrystalline films can also significantly impact charge transport by creating potential barriers. nokia.com

Reorganization Energy Calculations

The reorganization energy (λ) is a critical parameter that governs the charge transfer rate in organic semiconductors. It represents the energy required to relax the geometry of a molecule and its surrounding medium upon a change in its charge state. A smaller reorganization energy generally leads to a higher charge carrier mobility.

Density functional theory (DFT) calculations have been employed to determine the reorganization energies for both hole (λh) and electron (λe) transport in PF6T. mdpi.comresearchgate.networktribe.com Perfluorination of the alpha-sexithiophene (B1246321) (6T) backbone has a significant impact on these values. Studies have shown that fluorine substitution tends to increase the reorganization energy, which can be disadvantageous for charge transport. researchgate.net This increase is attributed to the additional contributions from the stretching of the C–F bonds upon ionization. researchgate.net

Theoretical calculations for perfluorinated analogs of other organic semiconductors, such as perfluoropentacene (B8735957) (PFP), have shown a similar trend of increased reorganization energy compared to their non-fluorinated counterparts. worktribe.com For instance, the reorganization energy for electron transport in PFP has been calculated to be around 222 meV. pusan.ac.kr While specific calculated values for PF6T are not always consistently reported across different computational methods, the general consensus is that perfluorination increases the reorganization energy. mdpi.comresearchgate.net

Calculated Reorganization Energies for Related Perfluorinated Organic Semiconductors

| Compound | Transport Type | Reorganization Energy (λ) | Computational Method |

|---|---|---|---|

| Perfluoropentacene (PFP) | Electron | 222 meV | DFT |

| Perfluorinated Sexithiophene (PF6T) | General Trend | Increased compared to 6T | DFT |

Hopping and Band Transport Models

Charge transport in organic semiconductors can be described by two primary models: the hopping model and the band transport model. The hopping model describes charge carriers as localized on individual molecules, moving between adjacent molecules via thermally activated "hops." In contrast, the band transport model describes charge carriers as delocalized in energy bands, similar to traditional inorganic semiconductors.

For many organic molecular crystals, including those of oligothiophenes, charge transport is often described by a hopping mechanism, particularly at room temperature. aps.org The charge transfer rate (k) in the hopping model is often described by the Marcus theory, which depends on the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. mdpi.comnih.gov

Theoretical studies suggest that for materials like PF6T, a hopping model is generally more appropriate for describing charge transport, especially in disordered thin films. aps.orgep2-bayreuth.de The increased reorganization energy due to perfluorination further supports the localization of charge carriers, favoring a hopping mechanism. researchgate.net While band-like transport can occur in highly ordered single crystals at low temperatures, the practical application of PF6T in thin-film devices often involves polycrystalline or amorphous morphologies where hopping transport dominates. aps.orgep2-bayreuth.de

The choice of the appropriate transport model is also influenced by the degree of electronic coupling between molecules. While perfluorination can affect intermolecular packing and thus the transfer integrals, the dominant effect on the transport mechanism in PF6T appears to be the increased reorganization energy.

Interfacial Electronic Properties and Energy Level Alignment

The performance of organic electronic devices is critically dependent on the electronic properties of the interfaces between different materials, such as organic-organic and organic-metal interfaces. Understanding and controlling the energy level alignment at these interfaces is crucial for efficient charge injection, extraction, and transport.

Dipole Formation and Charge Transfer at Heterojunctions

When two different materials are brought into contact, charge transfer can occur, leading to the formation of an interface dipole. This dipole modifies the vacuum level and shifts the energy levels of the materials relative to each other.

In the case of PF6T, its high electron affinity makes it a strong electron acceptor. When PF6T is interfaced with a material that has a lower ionization potential (a p-type semiconductor or a metal with a low work function), charge transfer from the donor to PF6T is expected.

Studies on heterojunctions involving PF6T and its non-fluorinated counterpart, alpha-sexithiophene (6T), have shown that charge-transfer interactions can lead to the formation of new electronic states. uni-tuebingen.de For instance, in mixed films of 6T and PF6T, new absorption features related to charge-transfer excitons have been observed. uni-tuebingen.de

At interfaces with metals, the energy level alignment of PF6T is significantly influenced by the metal's work function and the strength of the molecule-metal interaction. For example, when C60, another strong electron acceptor, is deposited on a 6T interlayer on Ag(111), integer charge transfer from the metal to the C60 molecules occurs, leading to the formation of a significant interface dipole. aps.org This demonstrates the important role of charge transfer in establishing the energy level alignment at such interfaces. aps.org A similar charge transfer is expected at PF6T/metal interfaces, particularly with low work function metals.

Interfacial Properties of Related Organic Heterojunctions

| Interface | Observed Phenomenon | Effect on Electronic Structure |

|---|---|---|

| 6T/PF6T | Charge-transfer complex formation | New absorption bands below the gap of pristine materials. uni-tuebingen.de |

| C60/6T/Ag(111) | Integer charge transfer from metal to C60 | Formation of a large interface dipole. aps.org |

| 6T on PFDT/Au | Charge transfer to the fluorinated SAM | -0.9 eV interface dipole. acs.org |

Molecular Interactions at Organic-Organic and Organic-Metal Interfaces

The nature of molecular interactions at interfaces dictates the structural and electronic properties of the heterojunction. These interactions can range from weak van der Waals forces to stronger chemical bonds.

At organic-organic interfaces, such as those between PF6T and other organic semiconductors, the interactions are primarily of the van der Waals type, although electrostatic interactions due to the polar C-F bonds in PF6T can also play a role. cambridge.org In mixed films of 6T and PF6T, co-crystallization can occur, indicating a significant degree of intermolecular interaction and structural ordering. uni-tuebingen.de However, the coexistence of domains of the pristine compounds and a mixed phase has also been observed, suggesting that the phase behavior can be complex. uni-tuebingen.de

At organic-metal interfaces, the interaction strength can vary significantly depending on the metal. For interfaces between oligothiophenes and noble metals like gold and silver, the interaction is often considered to be relatively weak, preserving the molecular integrity. acs.orguni-marburg.de However, even in these cases, charge transfer and the formation of interface dipoles can occur, as discussed previously. aps.orgacs.org

For example, studies of 6T on a self-assembled monolayer of 1H,1H,2H,2H-perfluorodecanethiol (PFDT) on gold have shown evidence of charge transfer to the fluorinated monolayer, resulting in a significant interface dipole. acs.org This highlights the strong influence that fluorinated interfaces can have on the electronic structure. The interaction of PF6T with metal surfaces is expected to be similarly influenced by the strong electronegativity of the fluorine atoms.

Iv. Advanced Characterization Methodologies for Perfluoro Alpha Sexithiophene Materials

Structural Analysis Techniques

The arrangement of molecules in the solid state is a crucial determinant of the electronic properties of organic semiconductors. For perfluoro-alpha-sexithiophene, X-ray scattering techniques are indispensable for revealing its crystal structure and molecular orientation in thin films.

X-ray diffraction (XRD) is a fundamental technique used to determine the crystal structure of materials. In the case of PF-6T, single-crystal XRD has shown that the molecule adopts an all-trans, planar conformation, similar to its non-fluorinated counterpart, α-sexithiophene (6T). ims.ac.jp However, a significant difference lies in the intermolecular packing. Unlike the herringbone structure of 6T, PF-6T molecules form a π-stacked structure, where the planar molecules are arranged face-to-face. ims.ac.jp This π-stacking is anticipated to facilitate high electron mobility along the stacking direction. ims.ac.jp

For thin films, which are relevant for device applications, Grazing Incidence X-ray Diffraction (GIXD) is a powerful tool to probe the in-plane crystal structure and molecular orientation. cambridge.orgnih.gov Studies on PF-6T thin films deposited on silicon oxide have revealed a new thin film structure that differs from the bulk phase. cambridge.orgresearchgate.net The molecular orientation within these films is highly dependent on the growth temperature. cambridge.orgresearchgate.net At lower temperatures, the molecules tend to lie down on the substrate, while at higher temperatures, they adopt a standing-up orientation. cambridge.org At room temperature, a coexistence of both standing-up and lying-down molecules can be observed. cambridge.org GIXD measurements have also been instrumental in identifying the formation of D:A co-crystals in blends of PF-6T with donor molecules. uni-tuebingen.de

| Parameter | Finding | Technique | Reference |

|---|---|---|---|

| Molecular Conformation (Single Crystal) | All-trans, planar | Single-Crystal XRD | ims.ac.jp |

| Crystal Packing (Single Crystal) | π-stacked (face-to-face) | Single-Crystal XRD | ims.ac.jp |

| Thin Film Structure | New phase, different from bulk | GIXD | cambridge.orgresearchgate.net |

| Molecular Orientation (Thin Film) | Temperature-dependent: lying-down (low temp), standing-up (high temp) | GIXD | cambridge.org |

| Coexisting Phases (Room Temp Thin Film) | Standing-up and lying-down molecules | GIXD | cambridge.org |

To understand the dynamic processes of thin film formation, real-time in situ X-ray scattering is employed. cambridge.orgresearchgate.net These experiments, often performed using synchrotron radiation, monitor the evolution of the crystal structure during the growth of the PF-6T film. researchgate.netresearchgate.netacs.org This technique has been crucial in revealing that the growth of PF-6T films can be a complex process with competing crystal phases. researchgate.netresearchgate.netacs.org

For instance, in situ studies have shown a temperature and film thickness-dependent effect on the fraction of different phases within the same sample. researchgate.net At a substrate temperature of 373 K, the film initially grows in a disordered β-phase, and as the thickness increases, it transitions to a more ordered low-temperature (LT) phase. researchgate.netacs.org In contrast, at a lower temperature of 308 K, the growth is dominated by the β-phase throughout the entire film thickness. researchgate.netacs.org These findings highlight that under kinetically limited growth conditions, such as high deposition rates or low substrate temperatures, substrate-induced effects play a dominant role in determining the final film structure. researchgate.netacs.org

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD)

Morphological Characterization Methods

The surface morphology of a thin film significantly impacts device performance, influencing factors like charge injection and transport.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography of thin films. cambridge.org For PF-6T, AFM studies have been conducted to examine the morphology of both pure films and blends with other organic semiconductors. cambridge.orgresearchgate.net These investigations have revealed how the surface morphology is influenced by factors such as the substrate temperature and the composition of blended films. cambridge.orgresearchgate.net For example, the different growth conditions that lead to standing-up versus lying-down molecular orientations also result in distinct surface morphologies, characterized by separated grains of varying sizes. doi.org

Scanning Probe Microscopy (SPM) encompasses a family of techniques, including AFM, that provide information about surface properties at the nanoscale. researchgate.net Beyond topography, advanced SPM methods can probe local electronic and mechanical properties. While detailed studies applying a broad range of SPM techniques specifically to PF-6T are not extensively reported in the provided context, the use of AFM to study morphology is a key application of SPM. cambridge.orgresearchgate.net

Atomic Force Microscopy (AFM)

Spectroscopic Investigations

Spectroscopic techniques are vital for understanding the electronic and vibrational properties of this compound.

UV-Vis absorption and photoluminescence spectroscopy are used to probe the electronic transitions in PF-6T. ims.ac.jpcambridge.org In solution, PF-6T exhibits a bluish-green photoluminescence, while in the solid state, it emits orange light. ims.ac.jp The absorption spectra of thin films are influenced by the molecular orientation. cambridge.org For instance, the orientation of the transition dipole moment along the long molecular axis can be inferred from the absorption characteristics of films with standing-up molecules. cambridge.org Photoluminescence spectra of pure PF-6T films show distinct peaks, which can broaden and shift in blended films, indicating changes in the electronic environment. cambridge.org

Raman spectroscopy provides insights into the vibrational modes of the molecule, which can be sensitive to molecular structure and intermolecular interactions. cambridge.org Studies on PF-6T have utilized Raman spectroscopy, often in conjunction with photoluminescence measurements, to characterize thin films. cambridge.org For example, Raman spectra can help identify the presence of PF-6T and analyze its state within a blended film. researchgate.net

| Property | Observation | Technique | Reference |

|---|---|---|---|

| Photoluminescence (Solution) | Bluish-green emission | Photoluminescence Spectroscopy | ims.ac.jp |

| Photoluminescence (Solid State) | Orange emission | Photoluminescence Spectroscopy | ims.ac.jp |

| Absorption (Thin Film) | Dependent on molecular orientation | UV-Vis Absorption Spectroscopy | cambridge.org |

| Vibrational Modes | Characterized to understand molecular structure | Raman Spectroscopy | cambridge.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides critical information on the core-level electronic structure.

Pure and blended thin films of α-sexithiophene (6T) and its perfluorinated counterpart, tetradecafluoro-α-sexithiophene (PF6T), have been investigated using XPS with a monochromatic Al Kα source (photon energy of 1.4867 keV). cambridge.org These studies reveal the impact of perfluorination and mixing on the core-level electrons. cambridge.org The kinetic energy of the photoemitted electrons is measured to determine their binding energies, which are characteristic of each element and its chemical environment. cambridge.org For instance, shifts in the binding energies of the Carbon 1s and Sulfur 2p peaks upon fluorination provide direct evidence of the strong electron-withdrawing effect of the fluorine atoms. This effect significantly alters the electronic landscape of the molecule, which is a key factor in its n-type semiconductor behavior. osti.gov

In-situ XPS studies monitoring the interaction between sodium atoms and α-sexithiophene films have been used to simulate the processes occurring in sodium-metal batteries. mdpi.com These experiments show that for pristine 6T molecules, the C 1s peak can be deconvoluted into two components, which respond differently to sodium deposition, indicating specific interaction sites. mdpi.com

Table 1: XPS Core-Level Analysis of Thiophene-Based Films This table summarizes findings from XPS studies on thiophene-based materials, highlighting the changes upon modification or interaction.

| Sample | Core Level | Observation | Reference |

| α-sexithiophene (6T) on Si | C 1s | Contains two distinct components. | mdpi.com |

| Thiophene (B33073) & α-sexithiophene (6T) on PFDT/Au | F 1s | Binding energy decreases upon thiophene/6T adsorption, indicating charge transfer to the SAM. | acs.org |

| Perfluoroalkyl-substituted Porphyrins | N 1s | Extreme stabilization observed, indicating effective electron density removal from the macrocycle. | osti.gov |

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is used to investigate the valence electronic structure and to determine the ionization potential or work function of materials. For organic semiconductors like PF6T, UPS is essential for mapping the energy levels at interfaces, which governs charge injection and transport in devices.

UPS measurements on thin films of PF6T and its blends with 6T have been performed using a monochromatic He Iα light source (photon energy of 21.218 eV). cambridge.org These studies provide information about the electrons in the highest occupied molecular orbitals (HOMO). cambridge.org The results show that perfluorination significantly lowers the HOMO level of PF6T compared to 6T. cambridge.orgresearchgate.net This deep-lying HOMO is a hallmark of n-type organic semiconductors, as it increases the material's electron affinity and air stability.

Interface studies using UPS have revealed the formation of significant interface dipoles. For instance, at the interface between 6T and a self-assembled monolayer (SAM) of 1H,1H,2H,2H-perfluorodecanethiol (PFDT) on gold, a large interface dipole of -0.9 eV was observed. acs.org This indicates substantial charge transfer and highlights the critical role of fluorination in modifying interfacial electronic properties. acs.org

Table 2: UPS Measurement Data for Thiophene-Based Materials This table presents key data obtained from UPS analysis, such as work function and HOMO energy levels.

| Material/Interface | Measured Parameter | Value (eV) | Reference |

| α-sexithiophene (6T) on Si | Work Function | 2.85 | mdpi.com |

| 6T on PFDT/Au | Interface Dipole | -0.9 | acs.org |

| 6T on ODT/Au | Interface Dipole | +0.4 | acs.org |

| α-sexithiophene (α-6T) | HOMO-LUMO Gap | 2.04 | cambridge.org |

| This compound (PF6T) | HOMO-LUMO Gap | 2.28 | cambridge.org |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. It provides a structural fingerprint of the material and is sensitive to molecular conformation, packing, and intermolecular interactions.

For PF6T and related oligothiophenes, Raman spectra reveal characteristic vibrational modes associated with the thiophene rings and the inter-ring C-C bonds. cambridge.orgresearchgate.net Studies on α,ω-diperfluorohexylsexithiophene have utilized Raman spectroscopy to investigate the structural properties in the neutral state. researchgate.net The spectra of PF6T films show sharp and pronounced Raman peaks. cambridge.org For example, in a study of mixed films with 6T, two distinct Raman peaks were observed at 2.21 and 2.27 eV when excited with a 532 nm laser. cambridge.org

Recent advancements have combined Raman spectroscopy with chemometric analysis to differentiate between various per- and polyfluoroalkyl substances (PFAS), identifying specific spectral regions linked to C-C, CF₂, and CF₃ bonds. spectroscopyonline.com In the context of sexithiophenes, Raman spectroelectrochemistry has been employed to study the vibrational spectra of molecules in different oxidation states (e.g., neutral, cation, dication), providing insights into the evolution of the molecular structure upon doping. acs.org

Table 3: Characteristic Raman Peaks for Sexithiophene Materials This table lists significant Raman peaks observed for sexithiophene and its derivatives, which are indicative of specific vibrational modes.

| Material | Excitation Wavelength (nm) | Raman Peak Position (eV) | Assignment | Reference |

| PF6T/6T mixed film | 532 | 2.21 | Vibrational Mode | cambridge.org |

| PF6T/6T mixed film | 532 | 2.27 | Vibrational Mode | cambridge.org |

| α,α'-diphenyl sexithiophene | Varies (Spectroelectrochemistry) | Multiple | C=C stretching, C-C inter-ring stretching, etc. | acs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its molecular vibrations. It is complementary to Raman spectroscopy and is particularly useful for identifying functional groups and studying molecular structure.

The polarized infrared spectra of single crystals of α-sexithiophene have been studied both experimentally and theoretically to provide a complete assignment of its vibrational modes. cambridge.orgresearchgate.net For substituted sexithiophenes, in situ IR spectroelectrochemistry has been used to track the changes in vibrational spectra as the molecule undergoes electrochemical oxidation. acs.org These studies reveal the appearance and evolution of new IR bands corresponding to the formation of polarons and bipolarons, which are the charge carriers in doped conducting polymers. The experimental spectra are often compared with density functional theory (DFT) calculations to aid in the assignment of the observed vibrational modes to specific molecular motions. acs.org

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to provide detailed information about the electronic and structural properties of molecules in different redox states.

For sexithiophene derivatives, this technique has been instrumental in characterizing the species formed upon oxidation or reduction. acs.orgacs.orgacs.org By recording UV-Vis-NIR or Raman/IR spectra as a function of the applied electrochemical potential, it is possible to identify the spectral signatures of the neutral molecule, the radical cation (polaron), and the dication (bipolaron). acs.org Studies on α,ω-capped sexithiophene films have used in situ conductivity and spectroelectrochemical measurements to show that conductivity develops at both the neutral-polaron and polaron-bipolaron levels. acs.org For an α,α'-diphenyl sexithiophene, five distinct oxidation states, from neutral to tetracation, were identified and studied using these methods. acs.org

Time-Resolved Absorption Spectroscopy

Time-resolved absorption spectroscopy is an ultrafast technique used to study the dynamics of excited states in molecules on femtosecond to picosecond timescales. It provides insights into processes like exciton (B1674681) formation, relaxation, and charge transfer.

While direct time-resolved studies specifically on this compound are not widely reported, research on analogous perfluorinated crystalline thin films, such as perfluoropentacene (B8735957) (PFP), offers valuable insights. acs.org These studies, using sub-10-fs time resolution, have revealed coherent vibronic couplings upon electronic excitation. acs.org The experiments show that high-frequency C-C stretching modes are strongly coupled to the electronic transition, and the dynamics are sensitive to molecular orientation and crystalline packing. acs.orgresearchgate.net These findings are crucial for understanding the initial steps of photo-induced processes in organic electronic devices and suggest that similar complex dynamics are likely at play in PF6T.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon in organic electronics as the molecular packing directly influences charge transport and optical properties. Crystal engineering aims to control this polymorphism to achieve desired material properties.

This compound (PF6T) exhibits polymorphism in thin films, with its crystal structure being highly dependent on growth conditions such as substrate temperature. cambridge.orgresearchgate.net X-ray scattering studies have revealed that PF6T can form a thin-film structure that is different from its bulk phase. cambridge.org At room temperature, a coexistence of molecules with "standing-up" and "lying-down" orientations relative to the substrate is observed. cambridge.orgresearchgate.net The molecular orientation can be controlled by varying the substrate temperature during growth; low temperatures favor a lying-down configuration, while higher temperatures promote a standing-up arrangement. cambridge.org

The presence of the substrate can induce specific polymorphs, a phenomenon known as substrate-induced polymorphism. cambridge.orgresearchgate.net Real-time in situ grazing-incidence X-ray diffraction (GIXD) during the growth of PF6T films has shown that a lying-down configuration dominates in the initial monolayers, followed by a transition to a standing-up configuration as the film thickness increases. cambridge.org This complex interplay highlights the importance of the molecule-substrate interface in dictating the final crystal structure. The study of polymorphism in the parent α-sexithiophene (6T) has also been extensive, with theoretical and experimental work clarifying the relative stability of its different crystal phases. rsc.orgacs.orgarxiv.org

Table 4: Crystalline Polymorphs of this compound (PF6T) Thin Films This table outlines the different crystalline structures and molecular orientations observed for PF6T under various growth conditions.

| Growth Condition | Molecular Orientation | Predominant Phase | Technique | Reference |

| Low Substrate Temperature | Lying-down | Low-Temperature Phase | GIXD | cambridge.org |

| High Substrate Temperature | Standing-up | High-Temperature Phase | GIXD | cambridge.org |

| Room Temperature (300 K) | Coexistence of standing-up and lying-down | Mixed Phase | GIXD | cambridge.orgresearchgate.net |

| Initial Growth Layers (<4.0 nm) | Lying-down | Interface-Mediated | Real-time GIXD | cambridge.org |

Coexistence of Crystal Phases

In thin films, this compound does not typically form a single, uniform crystal structure. Instead, it often exhibits the coexistence of different structural phases. Unlike its non-fluorinated counterpart, α-sexithiophene (6T), which shows coexistence between a low-temperature (LT) bulk phase and a disordered β-phase, PF6T thin films present a distinct form of polymorphism. researchgate.netresearchgate.netacs.orgdoi.org

Investigations using X-ray scattering techniques have revealed that PF6T thin films grown on silicon oxide substrates can contain domains of molecules with different orientations coexisting within the same film. cambridge.org Specifically, at room temperature, phases characterized by "standing-up" and "lying-down" molecular orientations are observed simultaneously. cambridge.org This indicates the presence of at least two competing crystal structures. The evolution of the PF6T crystal structure, followed in situ during growth, shows that the film develops a new structure that differs from the reported bulk phase. researchgate.netcambridge.org This coexistence is a critical factor, as the orientation of the molecules profoundly impacts the material's charge transport capabilities.

| Orientation | Description | Observation Method | Substrate |

|---|---|---|---|

| Standing-Up | The long axis of the molecule is oriented predominantly perpendicular to the substrate surface. | Grazing-Incidence X-ray Diffraction (GIXD), X-ray Reflectivity (XRR) | Native Silicon Oxide (SiOx) |

| Lying-Down | The long axis of the molecule is oriented predominantly parallel to the substrate surface. | Grazing-Incidence X-ray Diffraction (GIXD), X-ray Reflectivity (XRR) | Native Silicon Oxide (SiOx) |

Influence of Growth Parameters on Molecular Orientation (Standing-Up/Lying-Down)

The molecular orientation of PF6T in thin films is not static but can be controlled by tuning various growth parameters, most notably the substrate temperature. cambridge.org This control over whether the molecules adopt a "standing-up" or "lying-down" configuration is essential for tailoring the properties of the resulting film for specific electronic applications.

Studies on PF6T films grown on silicon oxide have demonstrated a clear correlation between substrate temperature and molecular orientation. cambridge.org

Low Temperatures: At low substrate temperatures, the molecules tend to adopt a "lying-down" configuration.

High Temperatures: Conversely, at high substrate temperatures, a "standing-up" orientation is favored. cambridge.org

Room Temperature: At an intermediate (room) temperature of 300 K, a mixture of both standing-up and lying-down molecules coexists. cambridge.org

In situ real-time grazing-incidence X-ray diffraction (GIXD) studies provide further insight into the growth dynamics. For films grown at 300 K, the phase associated with the lying-down configuration initially grows faster. However, after a film thickness of approximately 4.0 nm is reached, the growth of the standing-up phase begins to dominate. cambridge.org This suggests a thickness-dependent transition in the preferred molecular orientation during the film's formation.

| Substrate Temperature | Predominant Molecular Orientation |

|---|---|

| Low (e.g., < 300 K) | Lying-Down |

| Room Temperature (~300 K) | Coexistence of Standing-Up and Lying-Down |

| High (e.g., > 300 K) | Standing-Up |

Surface-Mediated Polymorphism

The term polymorphism refers to the ability of a material to exist in more than one crystal structure. In thin films, the substrate itself can induce the formation of crystal structures, or polymorphs, that are different from those observed in the bulk material. researchgate.net This phenomenon, known as surface-mediated or substrate-induced polymorphism, is particularly significant for PF6T.

The observation that PF6T thin films grown on native silicon oxide adopt a novel crystal structure, which is distinct from the known bulk phase, is a clear example of surface-mediated polymorphism. cambridge.org The interaction between the PF6T molecules and the substrate surface at the initial stages of growth dictates the resulting molecular packing. cambridge.orgresearchgate.net Factors such as the surface energy and chemical nature of the substrate play a critical role in determining which polymorph is energetically favorable at the interface. rsc.org The existence of a polymorphic thin film structure for PF6T, with its orientation controllable by temperature, underscores the critical influence the substrate has on the material's final solid-state structure. cambridge.org

V. Thin Film Growth Dynamics and Interfacial Phenomena

Film Growth Kinetics and Mechanism Studies

The growth of perfluoro-alpha-sexithiophene thin films has been elucidated through in-situ, real-time X-ray scattering experiments, which monitor the evolution of the crystal structure as the film is deposited. cambridge.org These studies reveal a dynamic process where the film's structure can change as it increases in thickness. researchgate.net

For instance, when studying the growth of the related alpha-sexithiophene (B1246321) (6T), real-time measurements have shown that under certain conditions, the film growth can begin with one crystal phase (the β-phase) and then transition to a different, more stable phase (the low-temperature bulk phase) after a certain thickness is reached. researchgate.netuni-tuebingen.de This kinetically-driven growth process highlights the complexity of achieving a desired, uniform crystal structure throughout the film. researchgate.netacs.org The initial layers are heavily influenced by the substrate, but as the film thickens, molecule-molecule interactions become more dominant, sometimes leading to phase transitions. researchgate.net

Influence of Substrate and Deposition Conditions

The substrate and the conditions during vapor deposition play a critical role in determining the final structure of the PF6T film. cambridge.org Key parameters include substrate temperature and deposition rate. cambridge.orgresearchgate.net

The substrate temperature has a profound effect on the molecular orientation of PF6T. cambridge.org X-ray reflectivity (XRR) and grazing-incidence X-ray diffraction (GIXD) studies on PF6T films grown on native silicon oxide show a distinct transition in molecular arrangement with temperature. cambridge.org At low temperatures, the molecules tend to adopt a "lying-down" orientation, with their long axes parallel to the substrate. cambridge.org Conversely, at high temperatures, a "standing-up" orientation is favored, where the molecular axes are oriented nearly perpendicular to the substrate surface. cambridge.org At room temperature (around 300 K), a mixture of both standing-up and lying-down molecules can coexist. cambridge.org This polymorphism underscores the significant influence of the substrate and thermal energy on the resulting film structure. cambridge.org

The deposition rate also impacts the film's crystallinity. researchgate.net For the similar α-sexithiophene molecule, low deposition rates, much like high substrate temperatures, tend to result in the dominance of the more stable low-temperature (LT) crystal phase. researchgate.net Conversely, high deposition rates or low substrate temperatures lead to kinetically limited growth, favoring a less ordered β-phase. researchgate.netresearchgate.net

| Substrate Temperature | Dominant Molecular Orientation | Observed Crystal Phase Characteristics |

|---|---|---|

| Low (e.g., <300 K) | Lying-down | Molecules are oriented with their long axis parallel to the substrate. |

| Room Temperature (300 K) | Coexistence of standing-up and lying-down | A mixed-phase film containing domains of both orientations. |

| High (e.g., >300 K) | Standing-up | Molecules are oriented nearly perpendicular to the substrate surface. |

Self-Assembly and Molecular Packing in Thin Films

The self-assembly of PF6T molecules during thin-film growth leads to specific packing arrangements that define the material's electronic and optical properties. Unlike its non-fluorinated counterpart, 6T, which has been extensively studied and shows well-known crystal structures, PF6T introduces new packing possibilities due to the influence of fluorine atoms. cambridge.org

In pure PF6T films, a new thin-film crystal structure has been identified that differs from its bulk phase. cambridge.orgresearchgate.net As noted, the molecules can arrange themselves in either a standing-up or lying-down configuration depending on the growth temperature. cambridge.org The coexistence of these polymorphs at room temperature indicates that the energy barrier between these packing configurations is small. cambridge.org The molecular packing in these films is crucial as it dictates properties like the efficiency of charge transport and light absorption. cambridge.org For instance, the standing-up orientation is often desired for transistor applications to facilitate in-plane charge transport.

Formation and Characterization of Mixed Films and Heterostructures with Alpha-Sexithiophene (6T)

Co-evaporation of PF6T with its p-type counterpart, alpha-sexithiophene (6T), allows for the creation of blended films and organic heterostructures. cambridge.org This approach is a powerful method for tuning the material's properties for specific device applications, such as ambipolar transistors or photovoltaic cells. cambridge.orguni-tuebingen.de The structural, morphological, electronic, and optical properties of these mixed systems are highly dependent on the mixing ratio. cambridge.orgresearchgate.net

Pure and blended thin films of PF6T and 6T have been grown on silicon oxide substrates in ultrahigh vacuum. cambridge.org Structural analysis using X-ray diffraction techniques suggests that the blends exhibit statistical mixing rather than forming a distinct co-crystal with a new structure. cambridge.org When one component is in excess, there is a tendency for those molecules to segregate. cambridge.org For example, in blends with an excess of 6T, Bragg peaks corresponding to pure 6T are visible, but these disappear in a 1:1 mixture. cambridge.org

Atomic force microscopy (AFM) reveals significant changes in the surface morphology of the films as the mixing ratio is varied. cambridge.org Pure 6T films typically grow with terraced islands of low height. cambridge.org As the concentration of PF6T increases, the morphology transitions to one characterized by columnar islands of large heights. cambridge.org

The out-of-plane lattice spacing, a measure of the distance between molecular layers, also changes with the blend composition. cambridge.org This spacing generally increases with a higher proportion of PF6T, which is attributed to the larger volume occupied by the fluorine atoms compared to hydrogen atoms and potentially a lower tilt angle of the PF6T molecules. cambridge.org

| Film Composition (6T:PF6T Ratio) | Out-of-Plane Lattice Spacing | Key Morphological Features (via AFM) | Structural Notes (via GIXD) |

|---|---|---|---|

| Pure 6T | Lowest | Terraced islands with low heights. | Polymorphic, with standing-up molecules. |

| Blends (e.g., 3:1, 1:1, 1:3) | Increases with PF6T content | Continuous change from terraced to columnar islands. | Statistical mixing with segregation of excess molecules. |

| Pure PF6T | Highest | Columnar islands of large heights. | Coexistence of standing-up and lying-down molecules at 300 K. |

The blending of PF6T and 6T has a marked impact on the electronic and optical properties of the films. cambridge.org Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the ionization energy (IE), which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). cambridge.org

Pure 6T films with standing molecules have an ionization energy of approximately 4.77 eV. cambridge.org The perfluorination in PF6T leads to a significant increase in the IE to 6.41 eV, making it a much deeper-lying HOMO level. cambridge.org This is a common effect observed in perfluorinated organic semiconductors. cambridge.org In the blended films, the measured ionization energies fall between those of the pure materials, indicating electronic mixing at the molecular level. cambridge.org This change is likely related to differences in the polarization energy within the various blend environments. cambridge.org

| Film Composition | Ionization Energy (IE) [eV] |

|---|---|

| Pure α-sexithiophene (6T) | 4.77 |

| 6T:PF6T Blends | Intermediate values between the pure materials |

| Pure this compound (PF6T) | 6.41 |

Optical absorption spectroscopy shows that the primary absorption peaks for both pure and blended films occur at similar energies. cambridge.org However, the relative intensities of the absorption peaks change with the composition. cambridge.org Assuming the main transition dipole moment is aligned with the long molecular axis, the increased intensity of the first absorption peak in pure PF6T films can be explained by the presence of some lying-down molecules, which was also observed in the X-ray diffraction data. cambridge.org In blends with an excess of PF6T, the absorption spectrum resembles that of pure PF6T, further supporting the model of statistical mixing and segregation of the excess component. cambridge.org

Vi. Research on Perfluoro Alpha Sexithiophene in Advanced Electronic and Optoelectronic Materials

Organic Field-Effect Transistor (OFET) Research

The introduction of fluorine atoms into the α-sexithiophene structure drastically alters its electronic characteristics, making it a subject of intensive study for Organic Field-Effect Transistors (OFETs).

The primary role of perfluoro-alpha-sexithiophene in OFETs is that of an n-type semiconductor. While its non-fluorinated counterpart, α-sexithiophene (6T), is a well-known p-type semiconductor with high hole mobility, the introduction of strongly electron-withdrawing perfluoroalkyl substituents inverts the majority charge carrier sign. acs.orgcambridge.org This strategic fluorination effectively lowers the energy levels of the molecular orbitals, facilitating stable electron transport and making PF6T an efficient n-channel material. acs.org Research has demonstrated that this approach of using perfluoroarene substituents is a viable strategy for creating high-performance n-channel semiconductors from oligothiophene derivatives. acs.org The development of such air-stable n-type materials is crucial for the fabrication of complementary logic circuits, which require both p-type and n-type components.

The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Studies on perfluoroalkyl-substituted oligothiophenes, including derivatives of sexithiophene, have reported high electron mobilities (μe). acs.org Research has shown that efficient electron transport can be achieved in thin films made from these materials. acs.org For instance, certain perfluoroarene-substituted oligothiophenes have achieved high field-effect electron mobilities in the range of 0.08 to 0.22 cm²/V·s, with excellent current on/off ratios greater than 10⁵. acs.org These mobility values are comparable to the hole mobility of high-performance p-type materials like pentacene (B32325) and are significantly higher than those of amorphous silicon, highlighting the potential of perfluorinated thiophenes in high-performance electronics. researchgate.netwikipedia.org

OFET Performance of N-Type Perfluoro-Oligothiophenes

| Compound Family | Electron Mobility (μe) (cm²/V·s) | Current Ion/Ioff Ratio | Reference |

|---|---|---|---|

| Perfluoroarene-Substituted Oligothiophenes | 0.08 - 0.22 | > 105 - 106 | acs.org |

A key strategy for performance optimization involves the creation of ambipolar OFETs and complementary circuits by combining n-type PF6T with a p-type semiconductor. researchgate.net Researchers have successfully fabricated such devices by creating heterostructures of p- and n-type organic semiconductors. researchgate.net For example, thin films containing both α-sexithiophene (6T) and its perfluorinated counterpart (PF6T) have been grown by co-evaporation in a vacuum. cambridge.org This technique allows for the creation of mixed films that can function as the active layer in ambipolar devices, which can transport both holes and electrons. cambridge.orgresearchgate.net Such complementary circuits are fundamental for developing low-power, high-performance organic electronics. researchgate.net

Charge Carrier Mobility Studies

Organic Photovoltaic (OPV) Applications

The distinct electronic properties of this compound also make it a candidate for use in organic photovoltaic (OPV) cells, particularly as an electron-acceptor material.

Modern organic solar cells are predominantly based on a donor-acceptor (D-A) paradigm, typically in a bulk heterojunction (BHJ) architecture. uni-augsburg.dechinesechemsoc.org In this setup, an electron-donating material and an electron-accepting material are blended together to form a bicontinuous, interpenetrating network, which maximizes the interfacial area for charge generation. chinesechemsoc.orguni-tuebingen.de

In this context, this compound (PF6T) can function as the electron acceptor, while its non-fluorinated analogue, α-sexithiophene (6T), serves as the electron donor. cambridge.org The significant difference in the electronic properties of these two materials, induced by perfluorination, makes them a suitable D-A pair. cambridge.org Studies have characterized the electronic structure of pure and mixed thin films of 6T and PF6T. cambridge.org The ionization energy—the energy required to remove an electron—is substantially higher for PF6T compared to 6T, confirming its strong electron-accepting nature. cambridge.org Co-evaporation of these two compounds allows for the creation of a BHJ where the donor (6T) and acceptor (PF6T) are intimately mixed, creating the necessary morphology for efficient photovoltaic action. cambridge.orguni-tuebingen.de

Electronic Properties of 6T and PF6T

| Compound | Role | Ionization Energy (eV) | Reference |

|---|---|---|---|

| α-sexithiophene (6T) | Donor (p-type) | 4.77 | cambridge.org |

| This compound (PF6T) | Acceptor (n-type) | 6.41 | cambridge.org |

The fundamental process of converting light into electricity in an OPV begins with the absorption of a photon by the active layer, which creates a tightly bound electron-hole pair known as an exciton (B1674681). uni-augsburg.de For charge generation to occur, this exciton must be dissociated into free charge carriers. uni-augsburg.de In a D-A system, this dissociation occurs efficiently at the interface between the donor and acceptor materials. uni-augsburg.dechinesechemsoc.org

In a 6T/PF6T blend, an exciton generated within the donor (6T) material diffuses to the 6T/PF6T interface. The large energy offset between the molecular orbitals of the donor and acceptor provides the driving force for charge separation. cambridge.org Specifically, the electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor (PF6T), while the hole remains on the highest occupied molecular orbital (HOMO) of the donor (6T). The significant difference in ionization energies between 6T and PF6T (6.41 eV for PF6T vs. 4.77 eV for 6T) facilitates this crucial charge transfer step, leading to the generation of free electrons and holes that can then be transported to their respective electrodes to produce a photocurrent. cambridge.org

Table of Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound / PF6T | Tetradecafluoro-α-sexithiophene |

| α-sexithiophene / 6T | Alpha-sexithiophene (B1246321) |

| Pentacene | Pentacene |

| Amorphous silicon | Amorphous silicon |

Donor-Acceptor Systems in Bulk Heterojunctions

Chemical Sensor Development

The development of high-performance chemical sensors is a critical area of research, with applications ranging from environmental monitoring to industrial process control. Organic semiconductors are promising materials for chemosensors due to the ability to tune their properties and their sensitivity to surface interactions with chemical analytes. The n-type semiconducting nature of this compound makes it a strong candidate for creating sensitive electronic heterojunctions that can act as transducers for chemical detection.

A promising architecture for chemical sensors is the Molecular Semiconductor-Doped Insulator (MSDI) heterojunction. epjap.orgcambridge.org These devices consist of a bilayer structure formed by a molecular semiconductor (MS) and a doped insulator (DI). epjap.orgcambridge.org This heterostructure acts as a transducer, converting a chemical interaction into a measurable electrical signal. epjap.org The interface between the two organic layers is crucial, as it can become more conductive than either of the bulk materials, enhancing the sensitivity of the device. mdpi.com

Research has shown that oligothiophenes and phthalocyanines are effective materials for constructing MSDI devices. epjap.orgup.ac.za For instance, MSDI sensors have been fabricated using a p-type sexithiophene derivative as one of the layers. epjap.org Given its strong n-type characteristics and high electron affinity, this compound is a suitable material for the n-type layer in an MSDI heterojunction. cambridge.orgepjap.org By pairing PF6T with a p-type material, a p-n junction can be formed, or it can be paired with another n-type material to form an n-n junction. This flexibility allows for the tuning of the sensor's electronic properties and its response to specific analytes. epjap.orgmdpi.com The effectiveness of the sensor is modulated by the electronic properties of the underlying layer, which can tune the characteristics of the heterojunction and even invert the response to certain gases. epjap.orgcambridge.org

The fundamental principle behind MSDI and other heterojunction-based chemical sensors is the modulation of electrical conductivity through chemical interaction. researchgate.netscribd.com The process is a form of electrochemical transduction where the interaction between the target analyte and the semiconductor surface alters the charge carrier concentration within the material. scribd.com

The sensing mechanism proceeds as follows:

Adsorption : Gaseous analyte molecules adsorb onto the surface of the exposed semiconductor layer.

Charge Transfer : A redox reaction occurs between the analyte and the semiconductor. Electron-donating (reducing) gases, such as ammonia (B1221849) (NH₃), inject electrons into the semiconductor. Conversely, electron-withdrawing (oxidizing) gases, like ozone (O₃) or nitrogen dioxide (NO₂), extract electrons. mdpi.comup.ac.za

Modulation of Conductivity : This charge transfer changes the density of charge carriers (electrons and holes) at the heterojunction interface. epjap.org

In a device utilizing an n-type semiconductor like this compound, the response is distinct. Exposure to an electron-donating gas would increase the concentration of majority carriers (electrons), leading to an increase in current. Exposure to an electron-withdrawing gas would decrease the electron concentration, resulting in a drop in current. mdpi.com

| Semiconductor Type | Analyte Type | Interaction | Effect on Majority Carriers | Resulting Signal (Current) |

|---|---|---|---|---|

| n-type (e.g., PF6T) | Electron-donating (e.g., NH₃) | Analyte injects electrons | Increase | Increase |

| n-type (e.g., PF6T) | Electron-withdrawing (e.g., NO₂) | Analyte extracts electrons | Decrease | Decrease |

| p-type (e.g., 6T) | Electron-donating (e.g., NH₃) | Analyte injects electrons (recombines with holes) | Decrease | Decrease |

| p-type (e.g., 6T) | Electron-withdrawing (e.g., NO₂) | Analyte extracts electrons (creates holes) | Increase | Increase |

Molecular Semiconductor-Doped Insulator (MSDI) Heterojunctions

Other Emerging Electronic and Optoelectronic Applications

The primary driver for research into this compound is its utility as an n-type organic semiconductor. The perfluorination of the alpha-sexithiophene backbone significantly increases the material's ionization energy and electron affinity, making it an excellent electron transporter. cambridge.org This property is complementary to the hole-transporting (p-type) nature of its non-fluorinated counterpart, alpha-sexithiophene (6T). cambridge.orgd-nb.info The ability to pair these materials to create high-quality p-n heterojunctions is foundational to several advanced electronic devices. cambridge.orgresearchgate.net

Organic Field-Effect Transistors (OFETs) : PF6T is a candidate for the active material in n-channel OFETs. d-nb.infotubitak.gov.tr Furthermore, by combining PF6T (n-channel) with 6T (p-channel) in a single device, ambipolar OFETs can be fabricated, which are capable of transporting both electrons and holes. researchgate.net These are essential components for creating complementary logic circuits, the building blocks of integrated electronics. researchgate.net

Organic Solar Cells (Organic Photovoltaics, OPVs) : The efficiency of OPVs relies on the dissociation of photogenerated excitons (bound electron-hole pairs) into free charge carriers. This process occurs efficiently at a donor-acceptor (p-n) interface. uni-tuebingen.de In such a device, a p-type material like 6T acts as the electron donor, while an n-type material like PF6T can serve as the electron acceptor. acs.orgrsc.org The study of mixed films of 6T and PF6T is relevant for understanding charge transfer and optimizing the performance of bulk heterojunction solar cells. cambridge.orguni-tuebingen.de

Organic Light-Emitting Diodes (OLEDs) : Efficient injection and recombination of electrons and holes are necessary for light emission in OLEDs. acs.org The use of distinct electron-transport and hole-transport layers, forming a p-n heterojunction, helps to confine charge recombination to a specific emissive zone, improving device efficiency. acs.org The complementary properties of PF6T and 6T make them suitable for such layered device architectures.